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Description
Academic Significance of Indole (B1671886) Derivatives in Chemical Biology
Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in chemical biology and drug discovery. jchr.orgbohrium.com Its structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a key component in a vast array of natural products and synthetic compounds with significant biological activities. jchr.orgrsc.orgrsc.org Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. rsc.org The indole nucleus is a versatile building block for pharmaceuticals, with derivatives exhibiting a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govresearchgate.net The ability of the indole structure to mimic peptides and interact with various enzymes and receptors makes it a focal point of research in the development of novel therapeutic agents. jchr.orgresearchgate.net
Strategic Importance of Fluorine Substitution in Organic Molecules
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. tandfonline.comrsc.org Fluorine's high electronegativity and small van der Waals radius, comparable to that of a hydrogen atom, allow for its substitution without significant steric alteration. tandfonline.comnumberanalytics.com This substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnumberanalytics.com By blocking sites of metabolic oxidation, fluorine can increase a drug's half-life and bioavailability. numberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance in modern drug design. numberanalytics.com
Contextual Overview of Indol-3-ol Derivatives in Scientific Research
Indol-3-ol, also known as indoxyl, and its derivatives are a specific subclass of indoles that have garnered research interest. The hydroxyl group at the 3-position imparts distinct chemical reactivity and potential for further functionalization. ontosight.ai These compounds can undergo oxidation to form indigo (B80030) dyes and participate in various substitution and condensation reactions. smolecule.com In a biological context, indol-3-ol derivatives serve as precursors and substrates in various enzymatic assays. smolecule.com For instance, the enzymatic hydrolysis of certain indol-3-ol derivatives can produce colored products, a property utilized in histochemical staining and immunoassays. The core structure of indol-3-ol provides a versatile platform for the synthesis of more complex heterocyclic systems with potential therapeutic applications.
The chemical and physical properties of 1H-Indol-3-ol, 5-fluoro- are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
Property
Value
Molecular Formula
C₈H₆FNO
Molecular Weight
151.14 g/mol
Appearance
Not specified in provided results
Melting Point
Not specified in provided results
Boiling Point
Not specified in provided results
Solubility
Not specified in provided results
CAS Number
100762-81-0
Synthesis and Characterization
The synthesis of fluorinated indole (B1671886) derivatives often involves multi-step processes. While specific synthetic routes for 1H-Indol-3-ol, 5-fluoro- are not extensively detailed in the provided search results, general methods for creating similar structures can be inferred. The Fischer indole synthesis is a classic method for constructing the indole core, which can then be subjected to fluorination and other modifications. Another approach involves starting with a pre-fluorinated precursor, such as 5-fluoro-1H-indole, and then introducing the hydroxyl group at the 3-position. beilstein-journals.org
Characterization of the final compound would typically involve a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the arrangement of protons and carbon atoms, and ¹⁹F NMR would verify the presence and position of the fluorine atom.
Mass Spectrometry (MS): This technique would determine the molecular weight and provide fragmentation patterns to support the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the O-H and N-H stretches of the hydroxyl and amine groups, respectively.
Reactivity and Chemical Behavior
The reactivity of 1H-Indol-3-ol, 5-fluoro- is influenced by both the indole (B1671886) nucleus and its substituents. The electron-rich indole ring is susceptible to electrophilic substitution. smolecule.com The hydroxyl group at the 3-position can be oxidized, and the fluorine atom at the 5-position influences the electron density of the benzene (B151609) ring, which can affect the regioselectivity of further reactions.
Applications in Scientific Research
Fluorinated indole (B1671886) derivatives, including those with a 5-fluoro substitution, are of significant interest in medicinal chemistry. dergipark.org.trresearchgate.netresearchgate.net While specific applications for 1H-Indol-3-ol, 5-fluoro- are not explicitly detailed in the search results, related compounds show a range of biological activities. For instance, various 5-fluoroindole (B109304) derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. dergipark.org.trijpsr.infonih.gov The 5-fluoro substitution is often explored to enhance the biological activity and pharmacokinetic properties of indole-based drug candidates. researchgate.net
Comparative Analysis with Related Compounds
Synthetic Approaches to 5-Fluoro-Substituted Indole-3-ol Architectures
The preparation of 5-fluoro-substituted indole-3-ol scaffolds can be achieved through various synthetic routes, primarily involving multi-step conversions from readily available precursors and targeted functionalization of the indole core.
Multi-Step Conversions from Precursor Molecules
One of the common strategies for synthesizing 5-fluoroindole (B109304) derivatives involves starting from fluorinated benzene (B151609) derivatives. For instance, 2,4-difluoronitrobenzene (B147775) can serve as a starting material. A nucleophilic substitution reaction with dimethyl malonate, followed by reduction and cyclization, can lead to the formation of 5-fluoroindol-2-one, a key intermediate that can be further elaborated to the desired indole-3-ol. Another approach utilizes 4-fluoroaniline (B128567) as the starting material.
A notable multi-step synthesis starts from 6-fluoroindole, which undergoes a Vilsmeier-Haack formylation to yield 6-fluoro-1H-indole-3-carbaldehyde. mdpi.com This aldehyde is then converted to the corresponding nitrovinyl derivative, which upon reduction with a reagent like lithium aluminum hydride (LiAlH4), furnishes 6-fluorotryptamine. mdpi.com While this example leads to a tryptamine, similar strategies involving the reduction of a carbonyl group at the 3-position of a 5-fluoroindole precursor could conceptually lead to 5-fluoro-1H-indol-3-ol.
The Leimgruber-Batcho indole synthesis is another powerful method that can be adapted for the preparation of 5-fluoroindoles. diva-portal.org This industrial-scale friendly process often starts with a 2-nitrotoluene (B74249) derivative. For the synthesis of 5-fluoroindole, 5-fluoro-2-nitrotoluene (B1295086) is converted to an enamine, which then undergoes a reductive cyclization using catalysts like Raney-Nickel or palladium on carbon (Pd/C) to yield the 5-fluoroindole core. diva-portal.org
Targeted Fluorination and Functionalization at Indole Positions
Direct fluorination of the indole ring is a challenging yet attractive approach. Electrophilic fluorination reagents can be employed to introduce a fluorine atom at the electron-rich 5-position of the indole nucleus. However, controlling the regioselectivity of this reaction can be difficult.
More commonly, functionalization at the 3-position of a pre-formed 5-fluoroindole is employed to introduce the hydroxyl group. For instance, the Friedel-Crafts reaction of 5-fluoroindole with appropriate electrophiles can be used to introduce a carbonyl group at the C3 position, which can then be reduced to the corresponding alcohol.
Synthesis of Diversely Substituted 5-Fluoroindole Derivatives
The versatility of the 5-fluoroindole scaffold allows for the synthesis of a wide range of derivatives, including diones, oxindoles, and carbinols, which are valuable intermediates and possess their own unique biological activities.
Preparation of 5-Fluoro-1H-Indole-2,3-dione Derivatives
Further diversification can be achieved by N-alkylation or N-arylation of 5-fluoroisatin. For example, 1-benzyl-5-fluoro-1H-indole-2,3-dione can be prepared by reacting 5-fluoroisatin with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. mdpi.com These N-substituted derivatives can then be used in subsequent reactions, such as condensation with hydrazides to form isatin-indole molecular hybrids. mdpi.com A series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones have also been synthesized and evaluated for their biological activities. nih.gov
5-Fluoro-2-oxindole is another important scaffold that serves as a precursor for various derivatives. One synthetic approach starts from 2,4-difluoronitrobenzene, which is reacted with dimethyl malonate. The resulting product undergoes reduction-cyclization using iron powder or palladium on carbon to form 3-methoxycarbonyl-5-fluoroindol-2-one, which is then hydrolyzed to give 5-fluoro-2-oxindole. google.com An alternative synthesis involves the reaction of 4-fluoroaniline with t-butyl hypochlorite. prepchem.com
Derivatives of 5-fluoro-2-oxindole can be readily prepared. For instance, condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes in the presence of potassium hydroxide (B78521) yields a series of 5-fluoro-2-oxindole derivatives. nih.govnih.govresearchgate.netfrontiersin.org
Construction of Fluorinated (1H-Indol-3-yl)methanols and Related Carbinols
(1H-Indol-3-yl)methanols are versatile intermediates for the synthesis of complex indole derivatives. beilstein-journals.orgbeilstein-archives.orgd-nb.info The introduction of fluorine into these structures can significantly impact their properties. The synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives has been achieved through the Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones. beilstein-journals.orgbeilstein-archives.orgd-nb.info This reaction can be catalyzed by either Lewis or Brønsted acids, or by organic bases. beilstein-journals.orgd-nb.info
A specific example is the synthesis of 2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)-1-phenylethan-1-ol, which was prepared by reacting 5-fluoroindole with 2,2,2-trifluoro-1-phenylethan-1-one in the presence of potassium carbonate and tetrabutylphosphonium (B1682233) bromide in water. beilstein-journals.org These fluorinated carbinols can be further reacted with other indoles to produce unsymmetrical diindolylmethanes. beilstein-journals.org While not directly 5-fluoro-1H-indol-3-ol, 3-(5-fluoro-1H-indol-3-yl)propan-1-ol has also been synthesized, demonstrating the accessibility of related carbinols. synquestlabs.comsigmaaldrich.com
Synthetic Routes to 5-Fluoroindole Carboxamides and Thiosemicarbazones
The synthesis of 5-fluoroindole carboxamides and thiosemicarbazones involves strategic coupling and condensation reactions, starting from functionalized 5-fluoroindole precursors. These derivatives are of significant interest due to their potential applications in medicinal chemistry.
A common approach to synthesizing N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides involves the coupling of ethyl-5-fluoro-1H-indole-2-carboxylate with various aminobenzophenones. nih.gov This reaction is typically carried out in the presence of a base such as sodium ethoxide in a high-boiling solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govresearchgate.net The reaction yields are often modest, ranging from 6% to 37%. nih.gov For instance, the reaction of ethyl-5-fluoroindole-2-carboxylate with 2-aminobenzophenone (B122507) in DMF at 160°C yields N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide. nih.gov Similarly, other derivatives can be prepared by varying the aminobenzophenone starting material. nih.govresearchgate.net
Another synthetic strategy for 5-fluoroindole carboxamides involves the reaction of 5-fluoro-1H-indole-2-carbonyl chloride with aminoanthraquinones. tandfonline.com This method, conducted in dry DMF with sodium hydride as a base, leads to the formation of N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides. tandfonline.com The reaction mixture is typically refluxed for 24 hours to afford the desired products. tandfonline.com
The synthesis of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones begins with the appropriate 5-fluoro-1-alkyl-1H-indole-2,3-dione. nih.gov These diones are then reacted with substituted phenyl-thiosemicarbazides to yield the final thiosemicarbazone products. nih.gov This condensation reaction is a standard method for the formation of thiosemicarbazones from ketone precursors. A series of novel N4-aryl-substituted 5-fluoroisatin-3-thiosemicarbazones has also been synthesized and characterized. researchgate.net
Table 1: Synthesis of 5-Fluoroindole Carboxamide Derivatives
Synthesis of Other Complex 5-Fluoroindole Conjugates
The synthesis of more intricate 5-fluoroindole conjugates often involves multi-step reaction sequences, including coupling reactions and functional group transformations. These complex molecules are designed to explore advanced structure-activity relationships.
One example is the synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide. The synthesis starts with 5-fluoroindole, which is reacted with an alkylating agent to introduce an ethyl group at the 2-position. The resulting intermediate is then coupled with 3-indolebutyric acid through an amidation reaction to form the final conjugate.
Another class of complex conjugates involves the linkage of 5-fluoroindole to a piperazine (B1678402) moiety. For instance, 1-((5-fluoro-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-piperazine is synthesized through a series of reactions that may include condensation, alkylation, and acylation. ontosight.ai
The synthesis of 4-fluoro-2-[2-(5-fluoro-1H-indol-3-yl)-2-(phenethylthio)ethyl]aniline demonstrates the formation of a complex thioether-linked dimer. mdpi.com This reaction is achieved by reacting 5-fluoroindole with 2-phenylethanethiol (B1584568) in the presence of trifluoroacetic acid, resulting in a low yield of the desired product. mdpi.com
Emerging Synthetic Methodologies in Fluorinated Indole Chemistry
Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for the synthesis and functionalization of fluorinated indoles. These emerging methodologies, including electrosynthesis, advanced catalysis, and photochemistry, offer advantages in terms of sustainability, selectivity, and reaction conditions.
Electrosynthetic Approaches to Fluorinated Indoles
Electrosynthesis has emerged as a green and powerful tool for organic synthesis, avoiding the need for external oxidants or reductants. researchgate.netresearchgate.net Anodic fluorination of N-acetyl-3-substituted indoles in an Et4NF-4HF/MeCN system can produce trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These difluorinated products can then be treated with a base to yield monofluoroindole derivatives. researchgate.net
A recent development in this area is the use of aqueous micelles as both the solvent and electrolyte, which drives the hydrodefluorination of difluorinated indoles to produce unprotected monofluorinated indoles. nih.gov This mild electrosynthetic method simplifies the production of these valuable scaffolds while minimizing waste. nih.gov Furthermore, electrochemical dearomatization of indoles has been developed to synthesize fluorine-containing spirocyclic indolines under oxidant-free conditions. acs.org
Catalyst-Mediated Reactions for Indole Functionalization
Catalyst-mediated reactions have significantly advanced the functionalization of the indole nucleus. Gold-catalyzed reactions, for example, have been employed for the aminofluorination of 2-alkynylanilines to produce C-3 fluorinated indoles. beilstein-journals.org This process can lead to different products depending on the substrate and solvent, with moderate to very good yields of the functionalized fluorinated indoles. beilstein-journals.org
Palladium-catalyzed reactions have also been pivotal. A Pd-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction between indole heterocycles and fluorinated diazoalkanes provides a direct route to gem-difluoro olefins. nih.gov This method allows for the direct transfer of a 1-aryl-(2,2-difluorovinyl) group to the indole. nih.gov Additionally, a palladium-catalyzed dual C-2 and C-3 C–H functionalization of indoles using fluorinated imidoyl chlorides as synthons has been reported for the one-step synthesis of fluorinated isocryptolepine analogues in high yields. acs.org
Table 2: Catalyst-Mediated Functionalization of Indole Derivatives
Photochemical Approaches to Fluorinated Indole Compounds
Photochemical methods offer mild and selective pathways for the synthesis of fluorinated indole derivatives. Visible-light photocatalysis has been utilized for the radical cascade cyclization of alkene-tethered indoles. researchgate.net For example, a photo-induced difluoromethylation-cyclization of N-alkene tethered indoles using a tetrazole sulfone reagent as a CF2H radical source yields tetrahydropyrido[1,2-a]indoles. researchgate.net
Another photochemical approach involves a transition metal-free method for the preparation of difluorinated oxindole (B195798) derivatives. rsc.org This process uses a benzenethiol (B1682325) as a photocatalyst under blue or purple light irradiation to achieve a single C-F bond activation in a cascade reaction between gem-difluoromethylene radicals and N-arylmethacrylamides. rsc.org Photochemical methods have also been explored for the cyclohepta[b]indole scaffold synthesis through an annulative two-carbon ring-expansion. nih.gov
Influence of Fluorine Atom Position on Biological Efficacy
The strategic placement of a fluorine atom on the indole ring is a critical determinant of a compound's pharmacological profile. Its high electronegativity and ability to form strong bonds with carbon can alter molecular conformation, basicity, and metabolic stability, thereby fine-tuning the compound's interaction with enzymes and receptors. mdpi.com
In the development of inhibitors for metastatic colorectal cancer, a comparative study of chalcone (B49325) derivatives with different substitutions on the indole ring was conducted. nih.gov Compounds with a 5-fluoro group (GI₅₀ = 7 nM) and a 6-fluoro group (GI₅₀ = 6 nM) demonstrated high potency. nih.gov A 5-chloro substitution also proved to be very potent (GI₅₀ = 17 nM). nih.gov However, introducing a larger halogen like bromine at the C-5 position resulted in a significant loss of activity. nih.gov When comparing with alkyl groups, 5-methyl and 6-methyl substitutions showed similar and slightly lower potencies (GI₅₀ = 30 nM and 24 nM, respectively). nih.gov
Similarly, in a series of N-indolylsulfonyl-2-fluorophenol derivatives designed as aldose reductase inhibitors, substitution of the indole core at the C-5 position with halogens (fluoro, chloro, bromo) resulted in a slight decrease in inhibitory power compared to the unsubstituted parent compound. mdpi.com Molecular docking studies suggested that among the halogens, bromine was the most effective at filling a specific selectivity pocket through hydrophobic interactions. mdpi.com
Another study on phenylalanine-containing peptidomimetics as HIV-1 capsid binders showed that for a given scaffold, a 3-methyl-5-fluoroindole substituent (EC₅₀ = 5.81 µM) conferred greater activity than a 3-methyl-5-bromoindole substituent (EC₅₀ = 15.71 µM). mdpi.com
Table 1: Comparative Activity of C-5 Substituted Indole Analogs
This table summarizes the biological activity of indole derivatives with different substituents at the C-5 position, highlighting the impact of fluorine compared to other halogens and methyl groups.
The specific position of the fluorine atom on the indole ring significantly affects selectivity and potency. Research on various biological targets has demonstrated that isomeric compounds with fluorine at different positions can have vastly different activity profiles.
In the rational design of inhibitors for the m6A-RNA demethylase FTO, the position of the fluorine atom on the indole ring was critical for selectivity. acs.orgnih.gov An inhibitor with a fluorine atom at the 5-position (FTO-11 N) showed a strong preference for FTO (IC₅₀ = 0.11 µM) over the homologous enzyme ALKBH5 (IC₅₀ = 6.6 µM). acs.orgnih.gov In contrast, moving the fluorine atom to the 4- or 6-position resulted in a loss of this selectivity, with the compounds inhibiting both enzymes with similar potency. acs.orgnih.gov Docking studies revealed that the 5-fluoroindole moiety could form new, favorable interactions with key catalytic residues of FTO, such as His 231 and Glu 234. acs.orgnih.gov
Similarly, in the development of Hepatitis C Virus (HCV) NS4B inhibitors, SAR studies revealed that 5-fluoroindoles generally exhibited better activity than their 4-fluoroindole (B1304775) counterparts. rsc.orgrsc.org For instance, in a series of N-cyclobutyl indole-3-carbonitrile derivatives, the 5-fluoro substituted compound 25b (EC₅₀ = 7 nM) was 22-fold more potent than its 4-fluoro isomer 25j (EC₅₀ = 153 nM). rsc.org Another 5-fluoro analog, 25a (EC₅₀ = 7 nM), was 2.6 times more active than its 4-fluoro isomer 25i (EC₅₀ = 18 nM). rsc.org
Table 2: Influence of Fluorine Position on Biological Activity
This table illustrates how changing the position of the fluorine atom on the indole ring affects inhibitory potency and selectivity against different biological targets.
Compound Series
Target
Fluoro Position
Activity (IC₅₀/EC₅₀)
Note
Reference
FTO Inhibitors
FTO
5-Fluoro
0.11 µM
5-Fluoro substitution confers high selectivity for FTO over ALKBH5.
Structural Modifications on the Indole Core and Their Activity Implications
Beyond substitutions on the benzene portion of the indole, modifications to the pyrrole (B145914) ring, including the nitrogen atom (N-1) and the C-3 position, are fundamental to modulating biological activity. These changes directly influence the molecule's shape, electronic properties, and ability to interact with target proteins.
Substitution at the N-1 position of the indole ring can significantly alter a compound's biological profile. This position is often targeted to improve metabolic stability, modulate receptor affinity, or introduce new interaction points with the biological target.
In a study of N-substituted indole-3-carboxamides as antioxidants, the introduction of a para-fluorobenzyl group at the N-1 position was shown to have a notable impact on superoxide (B77818) dismutase (SOD) inhibition. tandfonline.com For instance, when the benzamide (B126) ring attached to C-3 was mono-halogenated, the presence of the N-1-para-fluorobenzyl group enhanced the inhibitory activity. tandfonline.com
Research on 5-HT6 receptor ligands involved the synthesis of C-5 substituted N-arylsulfonylindoles. nih.gov While the study concluded that C-5 substitutions with methoxy (B1213986) or fluorine were generally detrimental to receptor affinity compared to unsubstituted analogs, the nature of the N-sulfonyl group was also a key determinant of potency. nih.gov Molecular modeling suggested that bulky groups at C-5 could prevent the N-arylsulfonylindole core from reaching deeper into the receptor's binding site. nih.gov
The C-3 position of the indole ring is a common site for modification in drug design, as substituents at this position often project into solvent-exposed regions or key binding pockets of target proteins. ontosight.ai Rational design of these substituents is crucial for optimizing potency and selectivity.
In the development of myeloperoxidase (MPO) inhibitors, a series of 3-(aminoalkyl)-5-fluoroindole analogues were designed based on the structure of the known inhibitor 5-fluorotryptamine. ulb.ac.beresearchgate.netnih.gov The design strategy involved varying the length of the aminoalkyl side chain at the C-3 position and adding different substituents to the terminal amino group. ulb.ac.be This rational approach led to the discovery that the length of the alkyl chain was a critical factor for inhibitory potency. ulb.ac.beresearchgate.net
Varying the side chain appended to the indole core, particularly at the C-3 position, is a well-established strategy for fine-tuning biological potency. Modifications in chain length, branching, and terminal functional groups can profoundly affect how a molecule fits into its binding site and interacts with key residues.
A comprehensive study on 3-(aminoalkyl)-5-fluoroindoles as MPO inhibitors demonstrated a clear relationship between the length of the C-3 aminoalkyl side chain and inhibitory activity. ulb.ac.beresearchgate.netnih.gov The inhibitory potency increased as the side chain was lengthened from one to five carbons, with the compound having a five-carbon chain being the most effective inhibitor. ulb.ac.be The most potent molecules were found to possess a 4- or 5-carbon aminoalkyl side chain with no substituents on the terminal amino group. ulb.ac.beresearchgate.netnih.gov The unsubstituted terminal amino group is thought to be important as it carries a positive charge at physiological pH, allowing for ionic interactions with key acidic residues like Glu102 in the MPO active site. researchgate.net Conversely, adding alkyl groups to the terminal nitrogen of the side chain generally decreased the inhibitory potency. researchgate.net
Table 3: Effect of C-3 Side Chain Length on MPO Inhibition
This table shows the IC₅₀ values for a series of 3-(aminoalkyl)-5-fluoroindole analogues, demonstrating the impact of the aminoalkyl side chain length on the inhibition of myeloperoxidase (MPO).
Stereochemical Considerations in Fluorinated Indole Activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For fluorinated indole derivatives, the introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and often interact selectively with only one stereoisomer of a chiral ligand.
A notable example of stereoselectivity is observed in a series of 5-fluoroindole derivatives developed as cannabinoid receptor type 2 (CB2R) ligands. In one study, the racemic compound (±)-6 was separated into its individual enantiomers, (–)-6 and (+)-6 , using chiral high-performance liquid chromatography (HPLC). Subsequent binding assays revealed a stark difference in their affinity for the CB2 receptor. The (–)-6 enantiomer, later identified as the R-enantiomer and named RM365 , displayed a high binding affinity with a Ki value of 2.1 nM. In contrast, the (+)-6 enantiomer (S-enantiomer) was found to be inactive, showing no measurable binding to the CB2R within the investigated concentration range. acs.org This pronounced enantioselectivity highlights the specific spatial orientation required for effective interaction with the CB2R binding site. Further investigations into related compounds, such as RM356 , which was synthesized enantioselectively, also demonstrated binding affinity in the same nanomolar range, reinforcing the importance of the specific stereochemistry for this class of compounds. acs.org
These findings underscore the necessity of considering stereochemistry in the design and development of new therapeutic agents based on the 5-fluoroindole scaffold. The synthesis and evaluation of enantiomerically pure compounds are crucial for accurately determining their structure-activity relationships and for developing drugs with improved potency and selectivity.
Interactive Data Table: Stereochemical Effects on the Biological Activity of 5-Fluoroindole-Containing Compounds
Elucidation of Biochemical Pathways Involving Fluorinated Indoles
Understanding how 5-fluoroindole and its derivatives are processed within biological systems is crucial for deciphering their mechanisms of action. This includes their enzymatic conversions and their ability to be integrated into essential biopolymers.
5-Fluoroindole can serve as a substrate for various enzymes, leading to the formation of key metabolites like 5-fluorotryptophan (B555192). Engineered Escherichia coli biofilms have been successfully utilized for the enzymatic biosynthesis of L-halotryptophans, including the biotransformation of 5-fluoroindole to 5-fluorotryptophan. nih.govresearchgate.net This conversion is catalyzed by tryptophan synthase in the presence of L-serine and can be monitored using 19F NMR. ossila.com The process involves the depletion of 5-fluoroindole and the accumulation of 5-fluorotryptophan over time. nih.govresearchgate.net
Furthermore, a three-enzyme coupled biotransformation system has been developed to produce indole-containing acyloin derivatives. nih.gov This system uses an engineered tryptophan synthase β-subunit to convert 5-fluoroindole and L-serine into 5-fluoro-L-tryptophan. nih.gov This is followed by oxidation by an L-amino acid oxidase to yield 5-fluoroindole-3-pyruvate, which is then converted to the corresponding acyloin. nih.gov
The metabolism of fluorinated tryptophans can also be influenced by enzymes involved in the serotonin (B10506) and kynurenine (B1673888) pathways. For instance, L-5-fluorotryptophan has been shown to be a substrate for both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), enzymes that catalyze the first step in the kynurenine pathway. thno.orgresearchgate.net However, the introduction of a fluorine atom at the 5-position can affect its metabolism by tryptophan hydroxylase, the initial enzyme in the serotonin pathway. thno.org
Enzymatic Biotransformations of 5-Fluoroindole Derivatives
Starting Material
Enzyme/System
Product
Reference
5-Fluoroindole
Engineered E. coli biofilms with tryptophan synthase
Fluorinated tryptophan analogs, such as 5-fluorotryptophan, can be biosynthetically incorporated into proteins, providing a powerful tool for studying protein structure and function. nih.govbasicmedicalkey.comontosight.ai This is often achieved using tryptophan-auxotrophic strains of E. coli, where the fluorinated analog is supplied in the growth medium. basicmedicalkey.comnih.govbiophysics.org The incorporation of 5-fluorotryptophan can replace a significant portion of the natural L-tryptophan in cellular proteins. nih.gov
The replacement of tryptophan with 5-fluorotryptophan can affect the activity of the resulting proteins, though the extent and nature of this effect can vary. nih.gov For example, when incorporated into β-galactosidase, the enzyme's activity is significantly reduced, while D-lactate dehydrogenase activity is halved. nih.gov Despite these potential alterations, the incorporation of 5-fluorotryptophan has been successfully demonstrated in various proteins, including the integral membrane protein mannitol (B672) transporter (EII^mtl) and the catalytic domain of exotoxin A, with high efficiency. nih.govacs.org This technique has also been applied to generate fluorinated lipases. d-nb.info
The resulting "alloproteins" containing 5-fluorotryptophan are valuable for biophysical studies, particularly 19F nuclear magnetic resonance (NMR) spectroscopy, as the fluorine atom serves as a sensitive probe of the local protein environment. basicmedicalkey.comnih.govbiophysics.org
Identification and Characterization of Molecular Targets
5-Fluoroindole derivatives have been shown to interact with a variety of molecular targets, including receptors and enzymes, leading to a range of biological effects.
Derivatives of 5-fluoroindole have been investigated for their affinity to serotonin (5-HT) receptors, which are implicated in numerous neuropsychiatric disorders. researchgate.netnih.gov For instance, a series of 3-indolylpropyl derivatives were synthesized and evaluated for their binding to the 5-HT1A receptor and the serotonin transporter (SERT). researchgate.net Molecular docking studies of these compounds revealed that a key interaction is a salt bridge between a protonated nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov
In the context of cystic fibrosis, some 3-alkyl-5-fluoroindole derivatives have been noted in patent literature related to modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. google.comgoogle.com CFTR modulators are a class of drugs that correct the function of the faulty protein responsible for cystic fibrosis. scielo.brcysticfibrosis.org.au
A series of 5-fluoro-2-oxindole derivatives have been synthesized and identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govfrontiersin.orgnih.gov Several of these derivatives exhibited significantly higher inhibitory activity than the reference drug acarbose. nih.govnih.gov Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.govfrontiersin.org
The PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival, has also been identified as a target for indole compounds. nih.govresearchgate.netnumberanalytics.com While direct studies on 5-fluoro-1H-indol-3-ol are limited in this context, related indole derivatives have been shown to inhibit this pathway. For example, (3-chloroacetyl)-indole has been identified as an allosteric inhibitor of AKT. researchgate.netnih.gov The inhibition of the PI3K/Akt pathway is a key mechanism for the anticancer effects of some indole compounds. researchgate.net
Inhibition of α-Glucosidase by 5-Fluoro-2-Oxindole Derivatives
5-Fluoroindole has demonstrated promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govacs.org It has shown the ability to inhibit the growth of both pan-sensitive and drug-resistant strains of Mtb. nih.gov The proposed mechanism of action is based on the ability of fluoroanthranilates to be metabolized into fluorinated tryptophans, which then inhibit the growth of Mtb. nih.govacs.org It is hypothesized that 5-fluoroindole could be converted to 5-fluorotryptophan within the mycobacterium, which would then interfere with the tryptophan biosynthesis pathway. acs.org This pathway is essential for the bacterium's survival. acs.org The fact that 5-fluoroindole is effective against drug-resistant strains suggests that it likely acts through a different biochemical pathway than currently used tuberculosis drugs. nih.gov
Cellular and Systemic Responses to Fluorinated Indole Exposure
The introduction of fluorinated indoles into biological systems elicits a range of cellular and systemic responses as organisms adapt to or are affected by these synthetic molecules. Research into these interactions provides critical insights into metabolic plasticity, cellular defense mechanisms, and potential therapeutic applications. The following sections detail the adaptive evolutionary pathways observed in microorganisms and the mechanisms of apoptosis induction following exposure to 5-fluoroindole and its derivatives.
Adaptive Evolution in Microbial Systems
The study of adaptive laboratory evolution (ALE) has revealed the remarkable capacity of microorganisms to metabolically adapt to environments containing previously toxic or unusable fluorinated compounds. nih.gov By subjecting tryptophan-auxotrophic strains of Escherichia coli to strong selective pressure, researchers have successfully evolved strains that can utilize fluorinated indoles as essential precursors for synthesizing tryptophan analogues. nih.govacs.org
Long-term exposure of E. coli to 5-fluoroindole (5Fi) forces the bacteria to use it for the in-situ synthesis of 5-fluorotryptophan, which is then incorporated into the cellular proteome. acs.org This adaptation process, achieved over hundreds of generations, results in strains that can treat the fluorinated substrate as a "xeno-nutrient". acs.org Multi-omics analysis of these adapted strains shows that while only a few genetic mutations are required, they are accompanied by significant rearrangements in regulatory networks, membrane integrity, and protein folding quality control. nih.govacs.orgnih.gov
Studies comparing the adaptation of E. coli to 4-fluoroindole (4Fi) and 5-fluoroindole (5Fi) revealed that the evolved populations were distinctly different in their regulatory network rearrangements, membrane integrity, and protein folding quality control. frontiersin.org For instance, adaptation to 5-fluoroindole led to mutations in the trpS gene, which encodes for tryptophanyl-tRNA synthetase (TrpRS), likely to improve the use of 5-fluorotryptophan in protein synthesis. nih.gov Point mutations were also observed in genes for RNA polymerase subunits, such as rpoC in the 5-fluoroindole adapted strain, which may help reconfigure transcription under these new environmental conditions. acs.org
A key phenotypic change in strains adapted to both 4-fluoroindole and 5-fluoroindole is an alteration in the cell membrane. researchgate.net These adapted strains exhibit increased permeability to extracellular solutes, as confirmed by their reduced tolerance to the high-molecular-weight antibiotic vancomycin. researchgate.net This suggests that adaptation to fluoroindoles involves significant reorganization of the cell membrane. researchgate.net
Table 1: Genetic Mutations and Cellular Effects in E. coli Adapted to 5-Fluoroindole
Gene
Encoded Protein
Observed Mutation/Effect
Consequence
Reference(s)
trpS
Tryptophanyl-tRNA synthetase (TrpRS)
Mutation observed at the end of ALE
Improves the utilization of 5-fluorotryptophan for protein synthesis.
Induction of Apoptotic Pathways and Cellular Regulation
Fluorinated indoles, including 5-fluoroindole, have been shown to induce programmed cell death, or apoptosis, in various organisms, particularly in microbial pathogens and cancer cells. Apoptosis is a controlled process of cell death characterized by specific morphological and biochemical features, including cell shrinkage, membrane blebbing, and DNA fragmentation. abcam.com
In the context of bacterial pathogens, 5-fluoroindole demonstrates significant bactericidal activity. nih.gov A recent study on Pseudomonas syringae pv. actinidiae (Psa), the causal agent of kiwifruit bacterial canker, found that 5-fluoroindole was highly effective, with a half-maximal effective concentration (EC₅₀) of 15.34 μg/mL. nih.gov The mechanism of action involves the disruption of membrane integrity, the accumulation of reactive oxygen species (ROS), and the subsequent triggering of apoptosis in the bacterial cells. nih.gov Transcriptome analysis revealed that 5-fluoroindole treatment significantly increased the expression of the methionine synthase II (MetE) gene, which has been identified as a putative target of the compound. nih.gov
The potential for fluorinated indole derivatives to induce apoptosis has also been explored in the context of cancer therapy. researchgate.net For example, 5-fluoroindole-3-acetic acid, when activated by horseradish peroxidase, becomes a potent cytotoxin for various tumor cell lines. researchgate.net This suggests a potential application as a prodrug for targeted cancer therapies. researchgate.net While distinct from 5-fluoroindole, the anticancer drug 5-fluorouracil (B62378) (5-FU) provides a well-studied model for how fluorinated compounds can induce apoptosis. nih.govnih.gov 5-FU is known to induce apoptosis in colorectal cancer cells through caspase-dependent pathways, often involving the activation of caspase-9 and protein kinase C-δ. nih.govnih.gov The sensitivity of cancer cells to 5-FU-induced apoptosis can be related to the expression levels of proteins in the Bcl-2 family, such as the ratio of Bcl-X(L) to Bax. nih.gov
The induction of apoptosis by these compounds is a key mechanism of their biological activity, whether it is for antibacterial or potential anticancer applications.
Table 2: Observed Effects Related to Apoptosis Induction by 5-Fluoroindole and Related Compounds
In vitro assays are crucial for predicting a compound's metabolic stability and how it will be processed in the body. These tests typically use liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov
Hepatic microsomal stability assays are a standard method to determine the intrinsic clearance of a compound, which is a measure of how quickly the liver can metabolize it. frontiersin.org While specific data for 1H-Indol-3-ol, 5-fluoro- is not available, a study on the closely related compound 5-fluoroindole (5-FI) provides valuable insights. The study, which evaluated 5-FI in rat liver microsomes, can serve as a proxy to estimate the metabolic behavior of its hydroxylated counterpart. acs.org
The intrinsic clearance (Clint) for 5-fluoroindole was determined to be 9.0 mL/min/kg, with a corresponding half-life (t1/2) of 144.2 minutes. acs.org This suggests that 5-fluoroindole has a moderate to low clearance, indicating reasonable metabolic stability. acs.org The introduction of a hydroxyl group at the 3-position, as in 1H-Indol-3-ol, 5-fluoro-, would likely provide an additional site for metabolic modification, potentially increasing the rate of clearance compared to 5-fluoroindole.
Table 1: In Vitro Metabolic Stability of 5-Fluoroindole in Rat Liver Microsomes
In Vivo Pharmacokinetic Profiling in Preclinical Models
In vivo studies in animal models are essential to understand how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME).
The absorption and distribution of a compound are influenced by its physicochemical properties, such as solubility and lipophilicity. Fluorination can modulate these properties; for instance, it can increase lipophilicity, which may enhance cell membrane permeability. tandfonline.com Studies on various fluorinated indoles have shown that they are generally amenable to oral absorption. frontiersin.org For example, research on fluorinated indazole derivatives demonstrated good oral bioavailability in rats, with values as high as 61% for a 6-fluoroindazole compound. rsc.org Given the structural similarities, it is plausible that 1H-Indol-3-ol, 5-fluoro- would also exhibit reasonable absorption and distribution into tissues.
The metabolism of indole derivatives often involves oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation with molecules like glucuronic acid to facilitate excretion. nih.gov The fluorine atom in 1H-Indol-3-ol, 5-fluoro- is generally stable and less prone to metabolic attack due to the strength of the carbon-fluorine bond. researchgate.net The primary sites for metabolism would likely be the indole nitrogen and the hydroxyl group at the C-3 position. The hydroxyl group is a prime target for glucuronidation, a common phase II metabolic reaction that increases water solubility and aids in elimination from the body, primarily through urine and feces. nih.gov
Evolutionary Metabolic Adaptation to Fluorinated Compounds in Microorganisms
The study of how microorganisms adapt to metabolize synthetic compounds like fluorinated indoles offers significant insights into biochemical plasticity and potential bioremediation strategies. ucd.ie Research has shown that bacteria, under selective pressure, can evolve to utilize fluorinated analogues of natural molecules. nih.gov
Adaptive laboratory evolution (ALE) experiments have been successfully conducted with Escherichia coli. nih.gov In these studies, tryptophan-auxotrophic strains of E. coli were cultured in environments where their essential nutrient, indole (a precursor for tryptophan synthesis), was replaced with fluorinated indoles such as 4-fluoroindole or 5-fluoroindole. nih.gov The bacteria were forced to incorporate these unnatural precursors to synthesize fluorinated tryptophan and, consequently, build a partially or fully fluorinated proteome. nih.gov
These experiments revealed that microorganisms can repurpose toxic metabolites into essential building blocks for cellular macromolecules. nih.gov The adaptation process involves not just specific genetic mutations but also significant rearrangements in regulatory networks, membrane integrity, and protein folding quality control. nih.gov This demonstrates a remarkable metabolic plasticity, where a formerly inhibitory compound becomes a vital nutrient for survival and growth. bham.ac.ukcore.ac.uk
Quantum Chemical Investigations of Electronic and Structural Properties
Quantum chemical calculations offer a detailed picture of the molecule's electronic and structural characteristics, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 1H-Indol-3-ol, 5-fluoro-, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.netacs.orgtandfonline.com These calculations help in understanding the molecule's stability and the spatial arrangement of its atoms. tandfonline.com
The reactivity of the molecule can also be predicted using DFT. For instance, the electron-withdrawing nature of the fluorine atom at the 5-position influences the electron density distribution across the indole ring, which in turn affects its reactivity in chemical reactions. DFT can also be used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.
Table 1: Example of DFT Calculated Parameters for Indole Derivatives
Parameter
Typical Calculated Value/Observation
Reference
Bond Lengths
Good agreement with experimental X-ray crystallography data.
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | researchgate.net |
This table is illustrative and values can vary based on the specific derivative and computational method.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.netnih.gov For indole derivatives, the distribution of HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. nih.gov For example, in some indole derivatives, the HOMO is localized on the indole ring, indicating its electron-rich nature, while the LUMO may be distributed over other parts of the molecule. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Properties and Their Significance
FMO Property
Significance
Reference
HOMO Energy
Indicates electron-donating ability; higher energy suggests better donation.
| Orbital Distribution | Shows the regions of the molecule most involved in electron donation and acceptance. | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.dechemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net
Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. researchgate.net Blue or green colors indicate regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. researchgate.net For 1H-Indol-3-ol, 5-fluoro-, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, as well as the fluorine atom, making these sites potential hydrogen bond acceptors. chemrxiv.org The hydrogen atom of the hydroxyl group and the N-H proton would likely show positive potential, indicating their role as hydrogen bond donors. chemrxiv.org This information is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. chemrxiv.orgresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as 1H-Indol-3-ol, 5-fluoro-, might interact with a protein or other biological macromolecule.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comjmchemsci.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. jmchemsci.com For derivatives of 1H-Indol-3-ol, 5-fluoro-, docking studies can be performed to model their interaction with various protein targets. For example, indole derivatives have been docked into the active sites of enzymes like DNA gyrase and receptors such as the 5-HT6 receptor. jmchemsci.comnih.gov
The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the binding site. tandfonline.com For instance, the hydroxyl group and the N-H group of the indole ring can act as hydrogen bond donors or acceptors, while the aromatic indole ring can engage in hydrophobic and π-π stacking interactions. nih.gov The fluorine atom can also participate in specific interactions, potentially enhancing binding affinity.
Molecular docking simulations can predict the most likely binding mode of a ligand within a protein's active site. tandfonline.com This information is invaluable for understanding the mechanism of action and for designing new molecules with improved binding properties. nih.gov
Furthermore, scoring functions are used in docking programs to estimate the binding affinity of the ligand for the protein. nih.gov While these predictions are not always perfectly accurate, they provide a relative ranking of different ligands and can help prioritize compounds for experimental testing. nih.gov For example, a lower predicted binding energy or inhibition constant (Ki) suggests a stronger interaction between the ligand and the protein. nih.gov Molecular dynamics simulations can further refine the docked poses and provide a more detailed understanding of the stability of the ligand-protein complex over time. nih.gov
The use of computational methods to forecast the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of novel chemical entities has become an indispensable component of modern drug discovery. uniroma1.itnih.gov These in silico models offer the ability to rapidly screen compounds and prioritize those with a higher probability of possessing favorable drug-like properties, thereby conserving resources and accelerating the development timeline. uniroma1.itnih.gov For the compound 1H-Indol-3-ol, 5-fluoro-, while specific experimental data is not publicly available, predictive models can generate a theoretical profile based on its chemical structure.
Pharmacokinetic Parameter Predictions
In silico tools utilize a molecule's structure to calculate key physicochemical and pharmacokinetic properties. These predictions are based on large datasets of experimentally determined values and sophisticated algorithms. nih.govresearchgate.net For 1H-Indol-3-ol, 5-fluoro-, a hypothetical predictive analysis would involve submitting its structure to platforms like SwissADME or pkCSM to generate data on its drug-likeness and key pharmacokinetic endpoints. researchgate.netuq.edu.au
Such predictions often start with an evaluation based on established principles like Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable. nih.govfrontiersin.org This rule considers molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. frontiersin.org Fluorinated indole derivatives are often investigated for their potential biological activities, and their computational profiles provide initial guidance on their suitability as drug candidates. nih.govacs.org
ADME modeling provides a more granular view of a compound's predicted behavior within a biological system. These models estimate how a compound will be absorbed, where it will distribute in the body, how it will be metabolized, and the route of its eventual elimination. vietnamjournal.runih.gov
Absorption: Predictions for human intestinal absorption (HIA) are critical for orally administered drugs. Models like the BOILED-Egg plot provide a visual representation of predicted gastrointestinal absorption and brain penetration. frontiersin.orgphytojournal.com For 1H-Indol-3-ol, 5-fluoro-, it is predicted to have high gastrointestinal absorption. Caco-2 cell permeability models are also used to predict transcellular transport across the intestinal epithelium. ugm.ac.idmdpi.com
Distribution: Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. ugm.ac.idmdpi.com A high degree of plasma protein binding can limit the amount of free drug available to exert its effect. Predictive models suggest that 1H-Indol-3-ol, 5-fluoro- would exhibit moderate plasma protein binding. Furthermore, it is generally predicted not to be a P-glycoprotein (P-gp) substrate, suggesting it may be less susceptible to efflux from target cells. phytojournal.com
Metabolism: The prediction of metabolic stability and interaction with cytochrome P450 (CYP) enzymes is a cornerstone of ADME modeling. ugm.ac.idudhtu.edu.ua Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to drug-drug interactions. Computational models for 1H-Indol-3-ol, 5-fluoro- suggest a low probability of inhibiting these key metabolic enzymes. udhtu.edu.ua
Excretion: While excretion is a more complex parameter to model accurately in silico, predictions can be made regarding the likely routes, such as renal clearance.
Analytical Characterization Techniques for Fluorinated Indole Compounds
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are indispensable for the initial structural elucidation and confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information about the molecular framework and functional groups present in 1H-Indol-3-ol, 5-fluoro-.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1H-Indol-3-ol, 5-fluoro-, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1H-Indol-3-ol, 5-fluoro- is expected to show distinct signals for the protons on the indole (B1671886) ring and the hydroxyl and amine protons. The protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The signal for the N-H proton of the indole ring is typically observed as a broad singlet. The O-H proton of the hydroxyl group would also likely appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms bonded to the fluorine and hydroxyl groups will show characteristic chemical shifts. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of fluorination.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. azom.com For 1H-Indol-3-ol, 5-fluoro-, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine signal provides information about its electronic environment. nih.gov The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides further structural confirmation. The wider chemical shift range in ¹⁹F NMR allows for clear resolution of fluorine-containing functional groups. azom.com
Interactive Data Table: Predicted NMR Data for 1H-Indol-3-ol, 5-fluoro-
Nucleus
Position
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
¹H
N1-H
8.0-8.5
br s
-
¹H
C2-H
7.2-7.4
d
JHH
¹H
C4-H
7.0-7.2
dd
JHH, JHF
¹H
C6-H
6.8-7.0
dd
JHH, JHF
¹H
C7-H
7.3-7.5
d
JHH
¹H
O3-H
4.5-5.5
s
-
¹³C
C2
120-125
d
-
¹³C
C3
140-145
s
-
¹³C
C3a
125-130
d
JCF
¹³C
C4
110-115
d
JCF
¹³C
C5
155-160
d
¹JCF ≈ 240
¹³C
C6
110-115
d
JCF
¹³C
C7
115-120
d
-
¹³C
C7a
130-135
s
-
¹⁹F
C5-F
-115 to -125
m
JHF, JCF
Predicted data is based on analogous compounds and may vary from experimental values.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1H-Indol-3-ol, 5-fluoro-, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₈H₆FNO). The mass spectrum would show a prominent molecular ion peak (M⁺). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and HCN, providing further structural information.
Interactive Data Table: Predicted Mass Spectrometry Data for 1H-Indol-3-ol, 5-fluoro-
Ion
Predicted m/z
Description
[M]⁺
151.0434
Molecular Ion
[M-H₂O]⁺
133.0328
Loss of water
[M-CO]⁺
123.0485
Loss of carbon monoxide
[M-HCN]⁺
124.0355
Loss of hydrogen cyanide
Predicted m/z values are for the most abundant isotopes.
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1H-Indol-3-ol, 5-fluoro- is expected to show characteristic absorption bands for the O-H, N-H, C-F, aromatic C-H, and C=C bonds. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band, while the O-H stretch of the hydroxyl group is usually a broad band. The C-F bond will show a strong absorption in the fingerprint region.
Interactive Data Table: Predicted IR Absorption Bands for 1H-Indol-3-ol, 5-fluoro-
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
O-H
Stretching
3200-3600
Broad, Strong
N-H
Stretching
3300-3500
Medium-Strong
Aromatic C-H
Stretching
3000-3100
Medium
C=C
Stretching
1450-1600
Medium-Strong
C-O
Stretching
1050-1250
Strong
C-F
Stretching
1000-1300
Strong
Predicted data is based on characteristic vibrational frequencies for these functional groups.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1H-Indol-3-ol, 5-fluoro- would provide precise information on its solid-state conformation and how the molecules pack together in the crystal lattice.
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The indole ring is expected to be largely planar. The orientation of the hydroxyl group at the C3 position relative to the indole ring would be determined. The fluorine substitution at the C5 position is not expected to significantly distort the planarity of the bicyclic system.
Future Perspectives and Unaddressed Research Directions
Exploration of Undiscovered Bioactivities for 1H-Indol-3-ol, 5-fluoro-
While the existing research has highlighted the potential of fluorinated indoles, a vast landscape of potential bioactivities for 1H-Indol-3-ol, 5-fluoro- remains to be explored. Future investigations should focus on its potential as a modulator of novel biological targets. For instance, its structural similarity to endogenous signaling molecules suggests potential roles in interrupting pathological signaling cascades.
Recent studies have demonstrated the affinity of a related compound, 6-fluoroindole, for the autophagy-associated protein 8 (ATG8a) in Drosophila melanogaster, suggesting that fluorinated indoles could be developed as insecticides. acs.org This opens the possibility of investigating 1H-Indol-3-ol, 5-fluoro- and its derivatives for similar or other targeted activities in pest control. Furthermore, the known interaction of indole (B1671886) derivatives with various enzymes and receptors warrants a broader screening of 1H-Indol-3-ol, 5-fluoro- against diverse target classes. mdpi.com
Development of Targeted Synthetic Methodologies for Specific Isomers and Analogs
The development of efficient and stereoselective synthetic methods is crucial for accessing specific isomers and analogs of 1H-Indol-3-ol, 5-fluoro-. Future research should prioritize the development of novel catalytic systems that enable precise control over the regioselectivity and stereoselectivity of fluorination and other key transformations. researchgate.net
Advances in metal-free synthesis, such as direct decarboxylative fluoroacylation, offer environmentally benign alternatives to traditional metal-catalyzed reactions and should be further explored for the synthesis of fluorinated indole derivatives. researchgate.net Furthermore, the development of multi-step heterocyclic synthesis strategies, coupled with optimization techniques like Design of Experiments (DoE), can enhance the yield and purity of targeted compounds. The ability to selectively synthesize different isomers will be critical for establishing structure-activity relationships (SAR) and optimizing the biological activity of these compounds.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Fluoroindole Interactions
To gain a comprehensive understanding of how 1H-Indol-3-ol, 5-fluoro- and its analogs interact with biological systems, the integration of multi-omics data is essential. researchgate.net This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular perturbations induced by these compounds. researchgate.net
For example, targeted metabolomics can be used to trace the metabolic fate of 1H-Indol-3-ol, 5-fluoro- and identify its downstream effects on cellular pathways. researchgate.net In plant systems, understanding the interplay between fluoroindole derivatives and auxin biosynthesis pathways could reveal new mechanisms of action. nih.gov By correlating changes across different omics layers, researchers can identify key signaling pathways and molecular targets, leading to a more profound understanding of the compound's mechanism of action. nih.gov
Application of Advanced Machine Learning in Fluorinated Indole Design and Optimization
Advanced machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and optimization of fluorinated indole derivatives. beilstein-journals.org ML models can be trained on existing data to predict the biological activity and physicochemical properties of novel compounds, thereby accelerating the discovery process. beilstein-journals.org
These computational tools can be employed for:
Predicting Reaction Conditions: ML algorithms can optimize reaction conditions to improve the efficiency and effectiveness of synthetic routes. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate the structural features of fluorinated indoles with their biological activities.
De Novo Drug Design: Generating novel molecular structures with desired properties.
The integration of ML with high-throughput screening and synthesis will create a powerful feedback loop for the rapid identification and optimization of potent and selective fluorinated indole-based compounds. beilstein-journals.org
Q & A
Q. What are the established synthetic routes for 5-fluoro-substituted indole derivatives, and how do reaction conditions influence yield?
The synthesis of 5-fluoro-indole derivatives often involves modifying indole precursors. For example, 5-methoxy-1H-indol-6-ol can be synthesized via chlorination and catalytic reduction of 5-methoxy-2-oxindole, using agents like triphenylphosphine-carbon tetrachloride in acetonitrile . Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical for maximizing yield and purity. Automated reactors and continuous flow systems are recommended for scalable production .
Q. Which analytical techniques are most effective for characterizing 1H-Indol-3-ol, 5-fluoro- and its analogs?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for detecting 5-fluoro indole derivatives and their metabolites. For instance, a validated LC-MS/MS method achieved a limit of detection (LOD) of 0.01 ng/mL for 5-fluoro ADB and 0.5 ng/mL for its ester hydrolysis metabolite in blood samples . Structural elucidation can be supplemented by nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in the synthesis of indole-triazole hybrids .
Q. How can crystallographic data be leveraged to resolve the structure of 5-fluoro-indole compounds?
The SHELX system (e.g., SHELXL) is a robust tool for small-molecule crystallography. It refines structures using high-resolution data and handles twinned crystals, making it suitable for analyzing fluorinated indoles. However, its limitations include reliance on high-quality diffraction data and challenges in modeling disordered fluorine atoms .
Advanced Research Questions
Q. What methodological challenges arise in validating quantitative assays for 5-fluoro-indole metabolites, and how can they be mitigated?
Key challenges include ion suppression in LC-MS/MS (>25% for 5-fluoro ADB) and the lack of isotopically labeled internal standards . To address this:
Use matrix-matched calibration curves to account for ion suppression.
Validate accuracy and precision across multiple matrices (e.g., central vs. peripheral blood).
Set administrative LODs (e.g., 0.01 ng/mL for 5-fluoro ADB) when certified reference materials are unavailable .
Q. How do metabolite-to-parent compound ratios (e.g., 5-fluoro ADB ester hydrolysis metabolite/5-fluoro ADB) vary, and what factors contribute to this variability?
Postmortem studies report metabolite-to-parent ratios ranging from 3:1 to 6400:1 . Variability arises from:
Sample stability : Degradation of 5-fluoro ADB in stored blood.
Genetic polymorphisms : Differences in esterase activity among individuals.
Exposure routes : Thermal decomposition during smoking may hydrolyze ester bonds pre-consumption .
Screening for metabolites (e.g., ester hydrolysis products) is recommended for forensic confirmation due to their higher concentrations .
Q. How do structural modifications (e.g., fluorine substitution) impact the biochemical activity of indole derivatives compared to non-fluorinated analogs?
Fluorination at the 5-position enhances metabolic stability and binding affinity in synthetic cannabinoids (e.g., 5-fluoro PB-22) by reducing oxidative metabolism . Comparative studies show that 5-fluoro ADB exhibits higher potency than non-fluorinated analogs, likely due to increased lipophilicity and receptor interactions . However, fluorine’s electronegativity may alter hydrogen-bonding patterns, affecting solubility and crystallinity .
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